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molecular formula C13H11NO B160483 Benzanilide CAS No. 93-98-1

Benzanilide

Cat. No. B160483
M. Wt: 197.23 g/mol
InChI Key: ZVSKZLHKADLHSD-UHFFFAOYSA-N
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Patent
US04288592

Procedure details

Benzanilide is prepared by the method of Example 5 using 5.0 mls (0.05 mole) of aniline, 7.5 grams of 3A molecular sieves and 7.48 mls (0.064 mole) of benzoyl chloride in 100 mls of dichloromethane. The separated 3A sieves (16.37 g) are extracted with 200 mls of hot 3A alcohol, and the alcohol extract is evaporated to dryness to obtain 7.24 grams (68% of theoretical) of crude benzanilide; m.p. 161°-163° C. after recrystallization from 3A alcohol. Dichloromethane filtrates from above reaction are evaporated to dryness and extracted with ethyl ether to obtain an additional 1.39 grams of crude benzanilide.
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>ClCCl>[C:8]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
3A
Quantity
7.5 g
Type
reactant
Smiles
Name
Quantity
7.48 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The separated 3A sieves (16.37 g)
EXTRACTION
Type
EXTRACTION
Details
are extracted with 200 mls of hot 3A alcohol
EXTRACTION
Type
EXTRACTION
Details
the alcohol extract
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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